molecular formula C29H27F2N3O4S2 B2801816 ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 533866-37-4

ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2801816
M. Wt: 583.67
InChI Key: JHQIJTQXZHIJLU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole ring, a thiophene ring, and amide groups. The presence of these functional groups suggests that the compound could have interesting biological activities, as these groups are often found in biologically active molecules .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including an indole ring and a thiophene ring. These rings are likely to contribute to the stability of the molecule and could also play a role in its interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. The presence of multiple polar groups (like the amides) could make the compound soluble in polar solvents .

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the interesting functional groups present in the molecule, it could have potential as a lead compound in drug discovery .

properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(2,6-difluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F2N3O4S2/c1-2-38-29(37)25-18-8-5-12-22(18)40-28(25)33-24(35)16-39-23-15-34(21-11-4-3-7-17(21)23)14-13-32-27(36)26-19(30)9-6-10-20(26)31/h3-4,6-7,9-11,15H,2,5,8,12-14,16H2,1H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQIJTQXZHIJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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